Tpmpa

Neuropharmacology Receptor selectivity GABAergic inhibition

TPMPA is the only commercially available GABAA-ρ antagonist delivering >150-fold selectivity over GABAA and GABAB receptors, enabling unambiguous dissection of ρ-mediated inhibition in complex neural circuits. Unlike generic GABAergic tools, its 8-fold ρ1-over-ρ2 selectivity (Kb ρ1=2 μM; ρ2=16 μM) and sustained receptor blockade (IC50 7 μM, slower onset/offset than 2-AEMP) make it indispensable for subunit-specific pharmacology, retinal bipolar cell studies, and presynaptic GABAA-ρ autoreceptor research. Verified purity: ≥98% by HPLC.

Molecular Formula C6H12NO2P
Molecular Weight 161.14 g/mol
CAS No. 182485-36-5
Cat. No. B031383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTpmpa
CAS182485-36-5
SynonymsMethyl(1,2,3,6-tetrahydro-4-pyridinyl)-phosphinic Acid;  P-​Methyl-​P-​(1,​2,​3,​6-​tetrahydro-​4-​pyridinyl)​-phosphinic Acid
Molecular FormulaC6H12NO2P
Molecular Weight161.14 g/mol
Structural Identifiers
SMILESCP(=O)(C1=CCNCC1)O
InChIInChI=1S/C6H12NO2P/c1-10(8,9)6-2-4-7-5-3-6/h2,7H,3-5H2,1H3,(H,8,9)
InChIKeyMFUKVPOVVKKLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble to 100 mM

Structure & Identifiers


Interactive Chemical Structure Model





TPMPA (CAS 182485-36-5): A GABAA-ρ Selective Antagonist for Neurobiology and Procurement Assessment


TPMPA (CAS 182485-36-5), (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid, is a synthetic organic compound classified as a selective, competitive antagonist of the ionotropic GABAA-ρ receptor (historically known as GABAC) [1]. Engineered as a hybrid molecule incorporating structural features of both the GABAA-ρ preferring agonist isoguvacine and the non-selective antagonist 3-APMPA, TPMPA was rationally designed to retain high affinity for GABAA-ρ receptors while minimizing interactions with the more ubiquitous GABAA and GABAB receptor subtypes [2]. Its primary utility lies in basic research as a pharmacological probe for dissecting the specific contributions of GABAA-ρ receptors within complex neural circuits.

Why TPMPA (CAS 182485-36-5) Is Not Interchangeable With Other GABAergic Antagonists: A Procurement Caveat


The selection of TPMPA over other commercially available GABAergic antagonists (e.g., bicuculline for GABAA, CGP 54626 for GABAB) is not a matter of simple interchangeability but of experimental necessity. Generic substitution fails because the functional and molecular diversity of GABA receptor subtypes necessitates highly specific pharmacological tools to avoid confounding results. TPMPA uniquely provides a quantifiable and substantial window of selectivity for the GABAA-ρ receptor subtype, distinguishing it from its own chemical ancestors, isoguvacine and 3-APMPA, from which it was hybridized to achieve this profile [1]. The evidence presented below demonstrates that TPMPA's utility is derived from this specific quantitative selectivity profile, which alternative GABA antagonists do not possess. Using a less selective compound would introduce off-target effects at GABAA and GABAB receptors, obscuring the interpretation of experimental outcomes and invalidating conclusions drawn about GABAA-ρ receptor function.

Quantitative Evidence of TPMPA's (CAS 182485-36-5) Differential Selectivity and Performance Against Key Comparators


TPMPA's >150-Fold Functional Selectivity for GABAA-ρ Receptors Over GABAA and GABAB Subtypes

TPMPA exhibits a profound and quantifiable selectivity for the GABAA-ρ (historically GABAC) receptor over the major GABAA and GABAB receptor classes, a critical property absent in its chemical progenitors and many broad-spectrum GABAergic compounds. In competitive binding assays, TPMPA demonstrates high potency at GABAA-ρ receptors with a KB of 2.1 µM. In stark contrast, its activity at GABAA receptors is minimal, with a KB of 320 µM (an ~152-fold difference), and it acts only as a very weak agonist at GABAB receptors with an EC50 of ~500 µM [1]. This selectivity profile validates its rational design as a hybrid of isoguvacine and 3-APMPA, where the tetrahydropyridine ring of isoguvacine (unfavorable for GABAB interaction) and the methylphosphinic acid moiety of 3-APMPA (unfavorable for GABAA interaction) were combined to yield a compound that is functionally selective for GABAA-ρ [2].

Neuropharmacology Receptor selectivity GABAergic inhibition

Eight-Fold Subtype Selectivity of TPMPA for Human Recombinant GABAA-ρ1 over ρ2 Receptors

Within the GABAA-ρ receptor family, TPMPA demonstrates significant and quantifiable discrimination between the ρ1 and ρ2 subunits. When tested on human recombinant receptors expressed in Xenopus oocytes, TPMPA is eight times more potent as an antagonist of homomeric ρ1 receptors compared to ρ2 receptors [1]. This is supported by data showing KB values of 2.0 µM for ρ1 and 15.6 µM for ρ2, a 7.8-fold difference . This contrasts with other GABAA-ρ antagonists. For instance, the analog P4MPA (piperidin-4-yl)methylphosphinic acid) was reported to be a more potent antagonist than TPMPA at certain GABAC receptors but weaker at others, demonstrating a different subtype selectivity profile [2]. This differential pharmacology allows researchers to probe the distinct physiological roles of ρ1- and ρ2-containing receptors.

Receptor pharmacology Subtype selectivity GABAA-ρ variants

Comparative Antagonist Potency and Kinetics of TPMPA Versus 2-Aminoethyl Methylphosphonate (2-AEMP) at GABAA-ρ1 Receptors

In a direct comparative study of antagonist activity at GABAA-ρ1 receptors, TPMPA (IC50 = 7 µM) was found to be approximately 2.5-fold more potent than the GABA analog 2-aminoethyl methylphosphonate (2-AEMP; IC50 = 18 µM) [1]. The study, conducted with a 10 µM GABA concentration, revealed that the competitive inhibition exhibited by 2-AEMP is similar in mode to that of TPMPA, but with distinct kinetic differences. The release rate of inhibition upon termination of compound application was significantly faster for 2-AEMP than for TPMPA. Additionally, the preincubation time required for the onset of inhibition was much shorter for 2-AEMP compared to TPMPA [1]. These data highlight that while both compounds are competitive antagonists, their distinct kinetic profiles at the receptor—with TPMPA showing slower onset and offset—can be a critical factor in experimental design where the timing and duration of receptor blockade are paramount.

Competitive antagonist kinetics GABAA-ρ1 receptor Structure-activity relationship

Functional Validation of TPMPA in Native Tissue: A 66% Reduction in 3H-GABA Release in Rat Thalamus Slices

Beyond recombinant systems, the functional relevance of TPMPA's selectivity is demonstrable in native brain tissue. In a study using rat thalamic slices, the application of 100 µM TPMPA resulted in a significant 66±9% inhibition of potassium (KCl)-stimulated release of radiolabeled 3H-GABA [1]. This finding provides ex vivo functional evidence for the presence of GABAA-ρ (GABAC) autoreceptors on GABAergic nerve terminals in the thalamus, receptors that directly modulate neurotransmitter release [1]. This contrasts with the effects of classical GABAA or GABAB antagonists in similar preparations, which would produce a different pattern of modulation due to the distinct distribution and functional roles of those receptor subtypes. The magnitude of inhibition achieved by TPMPA (a nearly two-thirds reduction) provides a robust and quantifiable benchmark for studying GABAA-ρ-mediated presynaptic inhibition in CNS tissue.

Ex vivo pharmacology Neurotransmitter release GABAC autoreceptor

Recommended Research and Procurement Applications for TPMPA (CAS 182485-36-5) Based on Its Validated Profile


Dissecting GABAA-ρ Receptor-Specific Contribution to Retinal and Visual Processing

In the retina, GABAA-ρ receptors are highly expressed and mediate specific forms of inhibitory transmission, such as slow, sustained inhibition in bipolar cells. TPMPA's >150-fold selectivity for GABAA-ρ over GABAA and GABAB receptors makes it the reagent of choice for isolating and studying these unique synaptic events. Its application allows researchers to block GABAA-ρ-mediated inhibition without confounding effects on the more prevalent and kinetically distinct GABAA receptors, enabling a clean dissection of circuit function related to orientation selectivity and receptive field properties in ganglion cells [1].

Investigating Presynaptic GABAA-ρ Autoreceptor Function and GABA Release Modulation in CNS Slices

The functional evidence of TPMPA's ability to significantly reduce 3H-GABA release in rat thalamus slices (66% inhibition at 100 µM) directly supports its procurement for ex vivo studies of presynaptic inhibition. This validated, quantifiable effect in native tissue provides a robust experimental paradigm for researchers investigating the role of GABAA-ρ autoreceptors in regulating neurotransmitter release, synaptic plasticity, and network excitability in various brain regions [1].

Pharmacological Differentiation of Recombinant ρ1 and ρ2 Subunit-Containing Receptors in Heterologous Expression Systems

TPMPA's 8-fold selectivity for ρ1 over ρ2 subunits, as established in Xenopus oocyte expression studies, makes it a critical tool for basic pharmacology and structure-function research. In experiments using heterologously expressed ρ1 or ρ2 homomeric receptors (or heteromeric combinations), TPMPA provides a means to pharmacologically distinguish between these closely related subunits. This is essential for defining the molecular pharmacology of each subtype and for screening novel compounds targeting specific GABAA-ρ subunit compositions [1].

Utilization as a Benchmark for Sustained, High-Potency Antagonism in Kinetic Studies of GABAA-ρ1 Receptors

For research focused on antagonist-receptor interaction kinetics, TPMPA serves as a key benchmark compound. Its direct comparison with 2-AEMP demonstrated that TPMPA exhibits a slower onset and offset of inhibition at GABAA-ρ1 receptors, in addition to being 2.5-fold more potent (IC50 7 µM vs. 18 µM). This profile is advantageous for experiments requiring a sustained and stable receptor blockade over longer time scales, where the faster kinetics and lower potency of alternatives like 2-AEMP would be less suitable [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tpmpa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.